

CAS number and molecular structure of 2,6-diisocyanatotoluene

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Compound of Interest

Compound Name: 2,6-Diisocyanatotoluene

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An In-Depth Technical Guide to **2,6-Diisocyanatotoluene** (2,6-TDI) for Advanced Research Applications

Introduction

2,6-Diisocyanatotoluene (2,6-TDI) is a highly reactive aromatic diisocyanate, a class of organic compounds defined by the presence of two isocyanate (-N=C=O) functional groups. While often discussed in tandem with its more common isomer, 2,4-diisocyanatotoluene, 2,6-TDI possesses a unique molecular symmetry that imparts distinct properties to the polymers derived from it. This guide, prepared for researchers, scientists, and professionals in drug development and material science, delves into the core technical aspects of 2,6-TDI, moving beyond basic data to provide insights into its reactivity, synthesis, specialized applications, and the critical safety protocols required for its handling. Its primary industrial relevance lies in the synthesis of high-performance polyurethanes, where it serves as a crucial building block for materials demanding superior mechanical properties.

Chemical Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any experimental work. 2,6-TDI is registered under a specific CAS number and has several synonyms used across literature and commercial suppliers.

Identifier	Value
CAS Number	91-08-7[1][2][3][4][5][6]
IUPAC Name	1,3-diisocyanato-2-methylbenzene[2][4][7]
Molecular Formula	C ₉ H ₆ N ₂ O ₂ [1][2][3][4][8][9]
Molecular Weight	174.16 g/mol [1][2][3]
Common Synonyms	2,6-TDI, 2,6-Toluene diisocyanate, 2-Methyl-m-phenylene diisocyanate[1][3][8][9][10]

The molecular architecture of 2,6-TDI is central to its chemical behavior. It consists of a central benzene ring substituted with a methyl group (-CH₃) and two isocyanate (-NCO) groups. The isocyanate groups are located at positions 2 and 6 relative to the methyl group at position 1. This symmetrical arrangement means the two isocyanate groups have similar initial reactivity, a key distinction from the 2,4-isomer where the para- and ortho-positioned isocyanate groups have significantly different reactivities.[11] However, the steric hindrance from the adjacent methyl group influences the reaction kinetics, and the reaction of one isocyanate group will electronically affect the reactivity of the second.[11]

Caption: Molecular structure of **2,6-diisocyanatotoluene** (CAS 91-08-7).

Physicochemical and Reactivity Profile

The physical properties of 2,6-TDI dictate its state under laboratory conditions and are essential for process design and safety considerations. It is typically a colorless to pale-yellow liquid or solid with a sharp, pungent odor.[1][8][10][12]

Property	Value	Source
Appearance	Colorless to pale-yellow solid or liquid	[8][10]
Melting Point	18.3 °C (64.9 °F)	[4]
Boiling Point	~264-271 °F at 18 mmHg	[8][13]
Vapor Pressure	0.5 mmHg at 77°F (25°C)	[8][13]
Specific Gravity	1.22 at 77°F (25°C)	[13]
Water Solubility	Reacts with water	[12][13]

Reactivity Insights: The chemistry of 2,6-TDI is dominated by the highly electrophilic carbon atom of the isocyanate group. This group readily reacts with nucleophiles, most notably compounds containing active hydrogen, such as alcohols, amines, and water.

- **Reaction with Alcohols:** This is the cornerstone of polyurethane chemistry. The isocyanate group reacts with a hydroxyl group (-OH) to form a carbamate (urethane) linkage. This reaction is exothermic and is the basis for its use in producing polyurethane foams, elastomers, and coatings.[2][11]
- **Reaction with Water:** 2,6-TDI reacts with water, first forming an unstable carbamic acid which then decomposes to yield an amine (2,6-toluenediamine) and carbon dioxide gas.[13] This reaction is problematic in polyurethane manufacturing as the gas evolution can cause unwanted bubbles in coatings or elastomers, but it is harnessed to create the cellular structure of flexible foams. The newly formed amine can then react with another isocyanate group to form a urea linkage, which acts as a hard segment in the polymer.
- **Reaction with Amines:** The reaction with primary or secondary amines is extremely rapid and results in the formation of a urea linkage. This reaction is often used in the final "curing" step of certain polyurethane systems.

The symmetrical nature of 2,6-TDI offers advantages in creating polymers with a more regular, crystalline structure compared to those made with mixed isomers. This regularity is a key

reason for its use in high-performance elastomers, as it can lead to enhanced physical properties.[\[14\]](#)

Synthesis and Manufacturing Context

Industrially, 2,6-TDI is not typically synthesized as a pure compound. Instead, it is a co-product of the synthesis of 2,4-TDI, which is the major commercial isomer.[\[15\]](#) The process begins with the nitration of toluene.

- **Nitration:** Toluene is treated with a mixture of nitric acid and sulfuric acid. This reaction produces a mixture of dinitrotoluene (DNT) isomers, primarily 2,4-DNT and 2,6-DNT in an approximate 80:20 ratio.[\[10\]](#)[\[11\]](#)
- **Reduction:** The DNT isomer mixture is then catalytically hydrogenated (reduced) to produce the corresponding toluenediamine (TDA) isomers, 2,4-TDA and 2,6-TDA.[\[10\]](#)[\[15\]](#)
- **Phosgenation:** The final step involves reacting the TDA mixture with phosgene (COCl_2). This converts the amine groups into isocyanate groups, yielding a mixture of 2,4-TDI and 2,6-TDI, along with hydrochloric acid (HCl) as a byproduct.[\[11\]](#)[\[15\]](#)

Distillation of this raw mixture yields the common commercial product TDI (80/20).[\[11\]](#)

Obtaining pure 2,6-TDI requires further separation of the isomer mixture, for example, through fractional crystallization or chromatography, for specialized applications where its unique properties are required.[\[14\]](#)

Applications in Research and Development

While the bulk of TDI is used for flexible foams, pure 2,6-TDI is invaluable for niche, high-performance applications relevant to advanced research.

- **High-Performance Elastomers:** The structural symmetry of 2,6-TDI allows for the creation of polyurethanes with highly regular polymer chains. This leads to elastomers with significantly improved tear strength, resilience, and hardness.[\[14\]](#) For drug development professionals, this is relevant for creating durable, biocompatible device components, such as in specialized pumps or implants where mechanical integrity is paramount.

- **Polymer Chemistry Research:** As a symmetric diisocyanate, 2,6-TDI serves as an ideal model compound for studying structure-property relationships in polyurethanes. By controlling the stoichiometry and reaction conditions with various polyols (e.g., polyesters, polyethers), researchers can systematically investigate the impact of hard-segment symmetry on the final material's thermal and mechanical properties.
- **Cross-linking Agent:** 2,6-TDI can be used as a cross-linking agent to modify the properties of other polymers, such as nylons, improving their dimensional stability and thermal resistance. [\[16\]](#)

Experimental Protocol: Synthesis of a Model Polyurethane Elastomer

Objective: To synthesize a linear thermoplastic polyurethane elastomer using pure 2,6-TDI and poly(caprolactone) diol (PCL-diol) to demonstrate the formation of urethane linkages and the creation of a high-performance material.

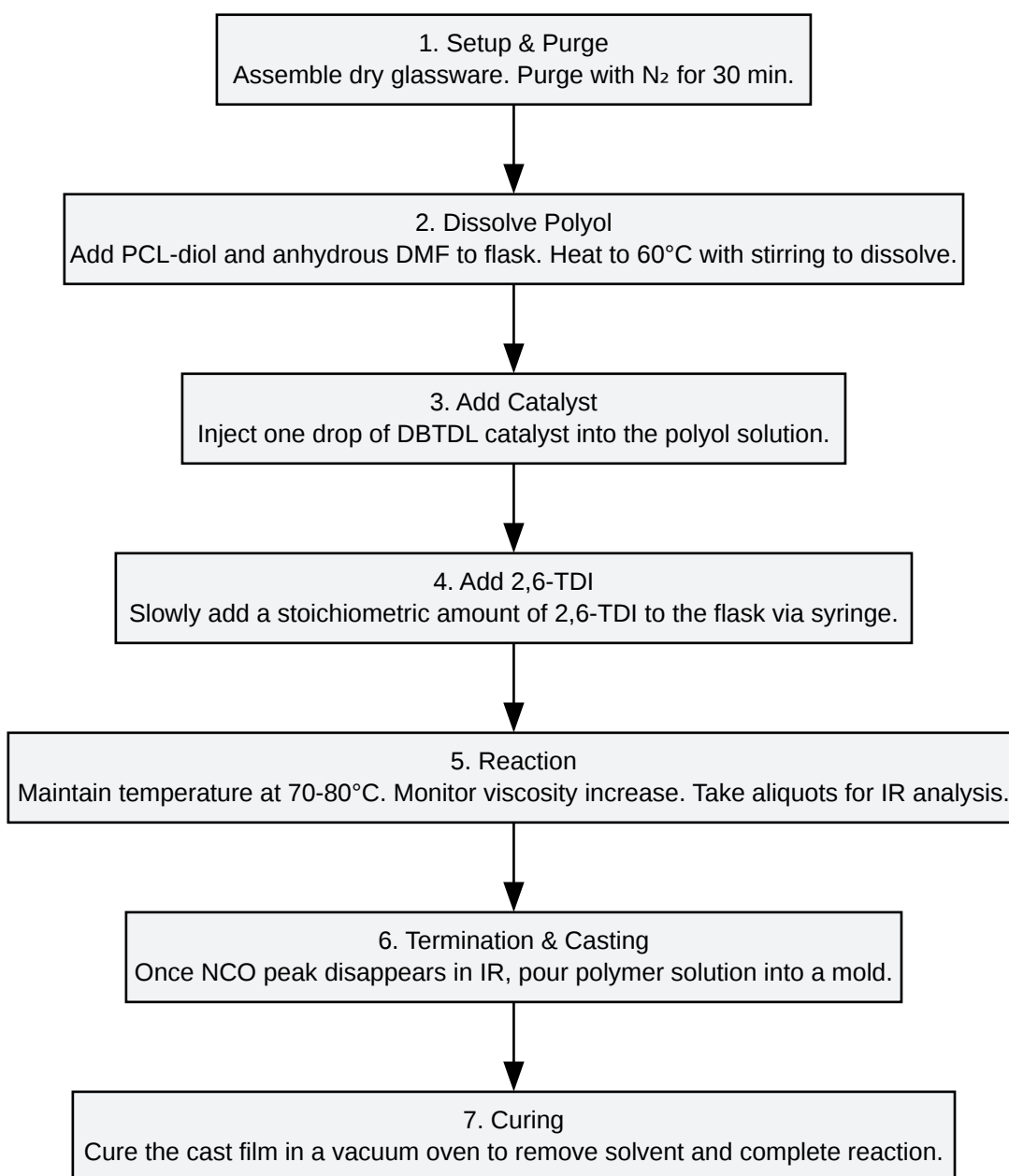
Rationale: This protocol provides a reproducible method for synthesizing a well-defined polyurethane. The choice of 2,6-TDI imparts symmetry to the hard segments, while the PCL-diol forms the soft segments. The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture. Progress can be monitored via infrared (IR) spectroscopy by observing the disappearance of the characteristic isocyanate peak ($\sim 2270\text{ cm}^{-1}$).

Materials and Equipment:

- **2,6-Diisocyanatotoluene** (2,6-TDI), pure
- Poly(caprolactone) diol (PCL-diol, average $M_n = 2000\text{ g/mol}$), dried under vacuum
- Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
- Dibutyltin dilaurate (DBTDL) catalyst
- Nitrogen or Argon gas supply
- Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

- Heating mantle with temperature controller
- Syringes for reagent transfer

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of a polyurethane elastomer.

Step-by-Step Procedure:

- **Preparation:** Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
- **Polyol Charging:** Charge the three-neck flask with a calculated amount of PCL-diol (e.g., 20g, 10 mmol) and anhydrous DMF (e.g., 50 mL).
- **Dissolution:** Begin stirring and gently heat the mixture to 60°C to fully dissolve the PCL-diol.
- **Catalyst Addition:** Once the solution is clear, add a single drop of DBTDL catalyst.
- **TDI Addition:** Calculate the stoichiometric amount of 2,6-TDI required to react with the PCL-diol (e.g., 10 mmol = 1.74 g). Slowly add the 2,6-TDI to the reaction flask dropwise over 10-15 minutes. An increase in viscosity should be observed.
- **Reaction Monitoring:** Increase the temperature to 70-80°C and allow the reaction to proceed for 2-4 hours. The progress is monitored by the disappearance of the strong N=C=O stretching band at $\sim 2270\text{ cm}^{-1}$ in the IR spectrum.
- **Casting and Curing:** Once the reaction is complete (no isocyanate peak visible), pour the viscous polymer solution into a Teflon-coated pan or mold.
- **Solvent Removal:** Place the mold in a vacuum oven at 60°C for 24 hours to slowly remove the DMF solvent and yield a solid, transparent elastomer film.

Safety, Handling, and Toxicology

Trustworthiness through Safety: 2,6-TDI is an acutely toxic and hazardous material. A self-validating safety protocol is not merely a recommendation but a requirement for its use. All handling must be performed with an understanding of its risks.

Hazard Statement	GHS Pictogram
H330: Fatal if inhaled	Skull and Crossbones
H317: May cause an allergic skin reaction	Exclamation Mark
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	Health Hazard
H351: Suspected of causing cancer	Health Hazard
H335: May cause respiratory irritation	Exclamation Mark
H412: Harmful to aquatic life with long lasting effects	(None)

Data sourced from Carl ROTH Safety Data Sheet.[\[17\]](#)

Exposure Limits: Regulatory bodies have set stringent limits on airborne concentrations to protect workers.

- OSHA PEL (Permissible Exposure Limit): 0.02 ppm (0.14 mg/m³) as a ceiling limit.[\[11\]](#)[\[18\]](#)
- ACGIH TLV (Threshold Limit Value): 0.001 ppm as an 8-hour TWA and 0.005 ppm as a STEL (Short-Term Exposure Limit).[\[18\]](#)[\[19\]](#)

Causality of Protective Measures:

- Engineering Controls: All work with 2,6-TDI must be conducted in a certified chemical fume hood to prevent inhalation of its volatile and highly toxic vapors.[\[20\]](#)
- Personal Protective Equipment (PPE):
 - Respiratory Protection: An air-purifying respirator with an appropriate organic vapor cartridge is necessary if there is any risk of exceeding exposure limits. For emergency situations, a self-contained breathing apparatus (SCBA) is required.[\[20\]](#)[\[21\]](#) The causality is the prevention of acute inhalation toxicity and respiratory sensitization.

- Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[20] Vapors can also cause severe eye irritation.[12]
- Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, laminate film) and a lab coat. Skin contact can cause irritation and may contribute to sensitization.[20][22]
- Emergency Procedures:
 - Inhalation: Immediately move the victim to fresh air. Seek immediate medical attention.[13][20]
 - Skin Contact: Remove contaminated clothing immediately. Wipe excess chemical off with a dry cloth, then wash the affected area thoroughly with soap and water for at least 15 minutes.[13][20][22]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][20]
 - Spill & Disposal: Absorb small spills with an inert material (e.g., sand, vermiculite). Decontaminate the area with a solution such as 10% ammonia with alcohol.[13] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

Conclusion

2,6-Diisocyanatotoluene is a specialized chemical with significant value in the synthesis of high-performance polymers. Its molecular symmetry directly translates to enhanced mechanical properties in materials like elastomers, making it a compound of interest for advanced research in materials science and device development. However, its utility is matched by its significant toxicity. A thorough understanding of its reactivity, coupled with unwavering adherence to stringent safety protocols, is essential for its responsible and successful application in the laboratory.

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